molecular formula C20H25N5O3S B12705474 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-thiazolyl)-1-piperazinyl)butyl)- CAS No. 150064-14-5

1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-thiazolyl)-1-piperazinyl)butyl)-

Cat. No.: B12705474
CAS No.: 150064-14-5
M. Wt: 415.5 g/mol
InChI Key: QYCIEXMLMQWAIB-UHFFFAOYSA-N
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Description

“1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-thiazolyl)-1-piperazinyl)butyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyrrolo-pyridine core, introduction of the dimethyl groups, and attachment of the thiazolyl-piperazinyl-butyl side chain. Each step would require specific reagents, catalysts, and conditions, such as:

    Formation of the pyrrolo-pyridine core: This might involve cyclization reactions using precursors like pyridine derivatives and suitable cyclizing agents.

    Introduction of dimethyl groups: Methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the side chain: This could involve nucleophilic substitution reactions where the thiazolyl-piperazinyl-butyl group is introduced.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the nitrogen or sulfur atoms, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the carbonyl groups, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a catalyst in various reactions.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could interact with various biological pathways, potentially leading to diverse effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo(3,4-c)pyridine derivatives: Compounds with similar core structures but different substituents.

    Thiazolyl-piperazinyl derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which could confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

150064-14-5

Molecular Formula

C20H25N5O3S

Molecular Weight

415.5 g/mol

IUPAC Name

5,6-dimethyl-2-[4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butyl]pyrrolo[3,4-c]pyridine-1,3,4-trione

InChI

InChI=1S/C20H25N5O3S/c1-14-13-15-16(18(27)22(14)2)19(28)25(17(15)26)7-4-3-6-23-8-10-24(11-9-23)20-21-5-12-29-20/h5,12-13H,3-4,6-11H2,1-2H3

InChI Key

QYCIEXMLMQWAIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NC=CS4

Origin of Product

United States

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